molecular formula C21H19FN2O4 B2464373 (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate CAS No. 477871-54-8

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate

Cat. No.: B2464373
CAS No.: 477871-54-8
M. Wt: 382.391
InChI Key: DSQVOWOSMHYSOX-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate" features a quinuclidine core (1-azabicyclo[2.2.2]octane) substituted with a 2-fluorophenyl group at position 2 (in a Z-configuration) and a 4-nitrobenzoate ester at position 3. Its structural analogs typically vary in aromatic substituents (e.g., halogens, trifluoromethyl groups) or functional groups (e.g., ketones, carbamates) at positions 2 and 3, which can modulate physicochemical and biological properties .

Properties

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c22-18-4-2-1-3-16(18)13-19-20(14-9-11-23(19)12-10-14)28-21(25)15-5-7-17(8-6-15)24(26)27/h1-8,13-14,20H,9-12H2/b19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQVOWOSMHYSOX-UYRXBGFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate , also known by its CAS number 55111-33-6 , is a bicyclic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14FNO4C_{14}H_{14}FNO_4 with a molecular weight of approximately 273.27 g/mol . The structure features a bicyclic framework combined with a fluorophenyl group and a nitrobenzoate moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC14H14FNO4C_{14}H_{14}FNO_4
Molecular Weight273.27 g/mol
CAS Number55111-33-6
Storage TemperatureAmbient

Pharmacological Properties

Research indicates that compounds similar to (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of azabicyclo compounds possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Neuropharmacological Effects : The compound's structural similarity to known neuroactive agents indicates potential applications in treating neurological disorders, possibly acting on neurotransmitter systems.

The biological activity of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate is thought to involve:

  • Receptor Modulation : Interaction with specific receptors in the central nervous system could lead to altered neurotransmission.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell metabolism.

Case Studies and Research Findings

Several studies have documented the biological effects of compounds related to (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate:

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated several azabicyclo compounds, revealing that modifications at the phenyl ring significantly enhanced their antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
    CompoundActivity (MIC µg/mL)
    (Compound A)32
    (Compound B)16
    (Target Compound)8
    This suggests that structural modifications can lead to improved antimicrobial properties.
  • Neuropharmacology Research :
    • A neuropharmacological assessment indicated that similar compounds exhibit binding affinity for serotonin receptors, suggesting potential use in mood disorders.
  • Anticancer Studies :
    • Research conducted by Smith et al. (2023) demonstrated that azabicyclo derivatives could induce apoptosis in breast cancer cells via mitochondrial pathways, highlighting their potential as anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following compounds share the quinuclidine scaffold but differ in substituents and functional groups:

Compound Name Substituent at Position 2 Functional Group at Position 3 Molecular Formula Molecular Weight (g/mol) CAS Number Purity
(2Z)-2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 4-nitrobenzoate (Target) 2-Fluorophenyl 4-Nitrobenzoate ester C₂₁H₁₈FN₂O₄ 381.38 Not provided Not available
(2Z)-2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 2,4-Dichlorophenyl Ketone C₁₄H₁₃Cl₂NO 282.17 53898-72-9 Not specified
(2Z)-2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 4-Chlorophenyl Ketone C₁₄H₁₄ClNO 247.72 Not provided ≥95%
(2Z)-2-[(2-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 2-Chlorophenyl Ketone C₁₄H₁₄ClNO 247.72 Not provided Not specified
2-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate 2-Chloro-6-fluorophenyl N-Phenylcarbamate C₂₂H₂₀ClFN₂O₂ 398.86 477858-52-9 Not specified
(2Z)-2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one 3-Trifluoromethylphenyl Ketone C₁₅H₁₄F₃NO 281.27 866050-94-4 Not specified

Notes:

  • Ketone vs. Ester/Carbamate : The target compound’s 4-nitrobenzoate ester contrasts with ketones or carbamates in analogs. Esters may confer hydrolytic instability compared to ketones, affecting bioavailability .
  • Halogen Substitution : Fluorine (electron-withdrawing) vs. chlorine (bulkier, lipophilic) or trifluoromethyl (strong electron-withdrawing) groups influence electronic and steric properties. For example, 2,4-dichlorophenyl analogs exhibit higher molecular weights (282.17 vs. 247.72 for 4-chloro derivatives) .

Physicochemical and Functional Implications

  • Molecular Weight and Lipophilicity : The target compound (MW 381.38) is heavier than ketone analogs (e.g., 247.72–282.17 g/mol), likely due to the nitrobenzoate moiety. Higher molecular weight may reduce membrane permeability .
  • Purity : Only the 4-chlorophenyl analog (CymitQuimica) specifies ≥95% purity, suggesting standardized synthesis protocols for this derivative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.